3-(5-Methylisoxazol-3-yl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

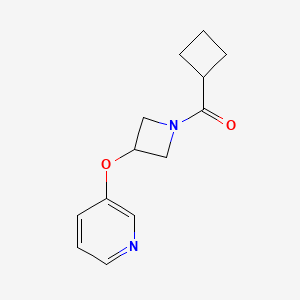

“3-(5-Methylisoxazol-3-yl)acrylic acid” is a chemical compound . It’s a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of isoxazole derivatives has been a topic of interest in the field of drug discovery . A key intermediate, 3-amino-5-methylisoxazole, is often used in the synthesis of various isoxazole products . The synthesis involves reactions with different compounds under various conditions .Molecular Structure Analysis

The molecular structure of “3-(5-Methylisoxazol-3-yl)acrylic acid” is influenced by its isoxazole and acrylic acid components . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .Chemical Reactions Analysis

The chemical reactions involving “3-(5-Methylisoxazol-3-yl)acrylic acid” can be complex. For instance, the reaction with twofold excess of acid at 70°C still gave the target compound in comparable yields .Scientific Research Applications

1. Solar Cell Applications

One of the notable applications of derivatives of 3-(5-Methylisoxazol-3-yl)acrylic acid is in solar cell technology. Kim et al. (2006) demonstrated the use of organic sensitizers, which included this compound, for enhancing solar cell efficiency. These sensitizers exhibited high incident photon to current conversion efficiency and contributed to an overall conversion efficiency of 8.01% in solar cells (Kim et al., 2006).

2. Polymer Modification

3-(5-Methylisoxazol-3-yl)acrylic acid derivatives have been utilized in the synthesis of various polymers. Passo et al. (2012) discussed the creation of side chain polymers derived from acrylates of 4,5-di-hydroisoxazol, which are relevant to this compound. These polymers presented low glass temperature and potential applications in material science (Passo et al., 2012).

3. Corrosion Inhibition

The derivatives of 3-(5-Methylisoxazol-3-yl)acrylic acid have also been explored for their corrosion inhibition properties. Zhang et al. (2009) studied the use of similar compounds for protecting iron surfaces against corrosion, highlighting their potential in industrial applications (Zhang et al., 2009).

4. Fluorescent Probes

In biosensing, acrylic acid derivatives including 3-(5-Methylisoxazol-3-yl)acrylic acid have been employed as fluorescent probes. Dai et al. (2014) synthesized a compound that effectively senses cysteine, demonstrating its utility in biological and chemical sensing applications (Dai et al., 2014).

5. Antibacterial and Antifungal Applications

3-(5-Methylisoxazol-3-yl)acrylic acid derivatives have been modified for antibacterial and antifungal purposes. Aly and El-Mohdy (2015) discussed radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, showing potential in medical applications for their biological activity (Aly & El-Mohdy, 2015).

6. Herbicidal Activity

Wang et al. (2004) synthesized derivatives of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which showed significant herbicidal activities. This suggests the potential of 3-(5-Methylisoxazol-3-yl)acrylic acid derivatives in agricultural applications (Wang et al., 2004).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBACZMGKKFGRY-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methylisoxazol-3-yl)acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)

![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)

![5-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2831700.png)

![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)

![N-(1-cyano-1-methylethyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2831702.png)